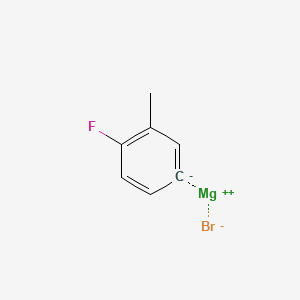

4-Fluoro-3-methylphenylmagnesium bromide

Description

Contextualization of Grignard Reagents within Organometallic Chemistry

Grignard reagents are a class of organometallic compounds discovered by French chemist Victor Grignard, a discovery that earned him the Nobel Prize in Chemistry in 1912. byjus.com These reagents are characterized by the chemical formula R-Mg-X, where 'R' represents an alkyl or aryl group, and 'X' is a halogen. byjus.com As a subclass of organomagnesium compounds, Grignard reagents are fundamental to organic synthesis due to their ability to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

The carbon-magnesium bond in a Grignard reagent is polar covalent, with the carbon atom bearing a partial negative charge, rendering it a potent nucleophile. wikipedia.orglibretexts.org This inherent nucleophilicity allows Grignard reagents to react with a wide array of electrophiles, including carbonyl compounds like aldehydes and ketones, as well as epoxides. byjus.commasterorganicchemistry.com Traditionally, these reagents are prepared by reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the organomagnesium compound. wikipedia.orglibretexts.org The preparation and reactions are typically conducted under anhydrous conditions, as Grignard reagents are strong bases that react readily with protic solvents like water. libretexts.orgquora.com

Significance of Fluorine and Methyl Substituents in Aryl Grignard Reagent Design

The incorporation of substituents, such as fluorine and methyl groups, onto the aryl ring of a Grignard reagent significantly influences its reactivity and utility. The presence of a fluorine atom, a strongly electronegative element, can impact the electronic properties of the aryl ring. While the high strength of the carbon-fluorine bond makes the direct formation of Grignard reagents from aryl fluorides challenging, aryl Grignard reagents containing fluorine at other positions are valuable synthetic intermediates. stackexchange.com The electronic effects of substituents on aryl Grignard reagents can influence both the selectivity and the rate of their reactions. science.gov

The methyl group, in contrast, is an electron-donating group. Its presence on the aromatic ring can also affect the reactivity of the Grignard reagent. The interplay of these electronic effects—the electron-withdrawing nature of the fluorine and the electron-donating nature of the methyl group—in a molecule like 4-fluoro-3-methylphenylmagnesium bromide creates a unique electronic environment that can be exploited in targeted organic synthesis. Furthermore, the position of these substituents can introduce steric effects that guide the regioselectivity of its reactions. science.gov

Overview of Research Focus on this compound as a Synthetic Reagent

This compound has emerged as a specialized reagent in organic synthesis, valued for its specific substitution pattern. While extensive research has been conducted on Grignard reagents in general, the focus on this particular compound stems from its utility as a building block for introducing the 4-fluoro-3-methylphenyl moiety into more complex molecules. This specific structural motif is of interest in medicinal chemistry and materials science.

Research has demonstrated its application in carbon-carbon bond-forming reactions. For instance, it can be used in cross-coupling reactions to create biaryl structures or added to carbonyl compounds to generate specifically substituted alcohols. acs.org The synthesis of this reagent is typically achieved by reacting 1-bromo-4-fluoro-3-methylbenzene with magnesium metal in an appropriate solvent like THF.

While there are several isomers of fluoro-methylphenylmagnesium bromide, such as 3-fluoro-4-methylphenylmagnesium bromide and 4-fluoro-2-methylphenylmagnesium bromide, the 4-fluoro-3-methyl isomer provides a distinct substitution pattern for synthetic chemists. sigmaaldrich.comsigmaaldrich.com The commercial availability of this reagent, often as a solution in THF, facilitates its use in various synthetic applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-fluoro-2-methylbenzene-4-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVDTHIVHSZVCT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[C-]=C1)F.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380799 | |

| Record name | Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82297-89-0 | |

| Record name | Magnesium bromide 4-fluoro-3-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 3 Methylphenylmagnesium Bromide

Conventional Routes for Grignard Reagent Formation

The traditional and most common methods for preparing Grignard reagents, including 4-fluoro-3-methylphenylmagnesium bromide, are direct magnesium insertion into an organic halide and halogen-magnesium exchange reactions.

Direct Magnesium Insertion into 1-Bromo-4-fluoro-3-methylbenzene

The direct reaction of magnesium metal with 1-bromo-4-fluoro-3-methylbenzene is a primary route for the synthesis of this compound. This method, while straightforward, requires careful control of reaction conditions to ensure efficient and safe execution.

The success of the Grignard reagent formation is highly dependent on the choice of solvent, reaction temperature, and duration. Ethereal solvents are essential as they solvate and stabilize the Grignard reagent as it forms. shsigma.co.kr Tetrahydrofuran (B95107) (THF) is a commonly used solvent due to its higher boiling point and better solvating ability compared to diethyl ether. harvard.edu

The initiation of the Grignard reaction can sometimes be sluggish and is often the most critical step. The reaction is typically initiated at a slightly elevated temperature, and once initiated, the exothermic nature of the reaction may require cooling to maintain a controlled reaction rate. wisc.edu A typical temperature range for the formation of aryl Grignard reagents is between room temperature and the reflux temperature of the solvent. mnstate.edu The reaction time can vary but is generally continued until the magnesium metal is consumed.

Below is a representative data table illustrating the potential impact of solvent and temperature on the yield of this compound.

| Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

| Diethyl Ether | 35 (reflux) | 2 | 80-85 |

| Tetrahydrofuran (THF) | 25 (rt) | 3 | 85-90 |

| Tetrahydrofuran (THF) | 66 (reflux) | 1.5 | >90 |

This table presents plausible data for illustrative purposes based on general principles of Grignard reactions.

A passivating layer of magnesium oxide on the surface of the magnesium metal can inhibit the initiation of the Grignard reaction. clockss.org Therefore, activation of the magnesium is often necessary. Several methods can be employed for this purpose. Mechanical methods like crushing the magnesium turnings can expose a fresh, reactive surface. clockss.org

Chemical activation is also widely used. A small amount of an activating agent, such as iodine or 1,2-dibromoethane, is often added to the reaction mixture. clockss.org Iodine is thought to react with the magnesium to form magnesium iodide, which helps to clean the surface of the magnesium. The use of pre-formed Grignard reagent can also act as an initiator. clockss.org In some cases, the addition of magnesium bromide has been shown to be beneficial.

The following table illustrates the effect of different activators on the initiation and yield of the Grignard reaction.

| Activator | Concentration (mol%) | Initiation Time | Plausible Yield (%) |

| None | 0 | Variable, often long | < 70 |

| Iodine (I₂) | 1-2 | Short | > 90 |

| 1,2-Dibromoethane | 5 | Short | > 90 |

| Pre-formed Grignard | 2-5 | Very short | > 95 |

This table presents plausible data for illustrative purposes based on general principles of Grignard reactions.

Halogen-Magnesium Exchange Reactions

An alternative to the direct insertion of magnesium is the halogen-magnesium exchange reaction. This method is particularly useful for preparing functionalized Grignard reagents that may not be stable under the conditions of direct synthesis. harvard.edu

In a halogen-magnesium exchange reaction, an existing Grignard reagent, typically a simple alkyl or aryl Grignard like isopropylmagnesium chloride (i-PrMgCl) or phenylmagnesium chloride, is reacted with an organic halide. harvard.edu For the synthesis of this compound, this would involve reacting 1-bromo-4-fluoro-3-methylbenzene with a more reactive Grignard reagent. The equilibrium of the reaction is driven by the formation of a more stable Grignard reagent. The rate of exchange is generally faster for aryl iodides than for aryl bromides.

The mechanism of the halogen-magnesium exchange is believed to proceed through a four-centered transition state involving the two magnesium atoms and the two halogen atoms. The reaction is generally considered to be a concerted process. The rate of the exchange is influenced by the electronic properties of the aryl halide; electron-withdrawing groups on the aromatic ring can accelerate the rate of exchange. harvard.edu The use of additives like lithium chloride (LiCl) can also significantly enhance the rate and efficiency of the exchange reaction, leading to the formation of so-called "Turbo-Grignard" reagents.

Advanced and Sustainable Synthetic Approaches

Mechanochemical Synthesis of Aryl Grignard Reagents

Mechanochemical synthesis, utilizing techniques such as ball milling, offers a paradigm shift from traditional solvent-based methods. researchgate.nethymasynthesis.com This approach involves the use of mechanical force to induce chemical reactions between solid reactants, often in the absence of or with minimal use of solvents. researchgate.nethymasynthesis.com For the synthesis of aryl Grignard reagents, this method presents a compelling green alternative.

The conventional preparation of Grignard reagents requires anhydrous organic solvents and is sensitive to air and moisture, often necessitating inert-gas techniques and strict temperature control. organic-chemistry.org Mechanochemical methods can mitigate these challenges. Research has demonstrated that ball milling magnesium with aryl halides can generate Grignard reagents efficiently. organic-chemistry.org This technique can be performed in the open air, significantly simplifying the reaction setup. colab.ws

A key advantage is the drastic reduction in hazardous waste due to the minimal use of organic solvents. researchgate.nethymasynthesis.com In some cases, a small amount of an organic solvent, acting as a liquid-assisted grinding (LAG) additive, can dramatically increase the yield. For instance, studies have shown that while a completely solvent-free reaction might yield only 6% of the Grignard reagent, the addition of a small quantity of a solvent like tetrahydrofuran (THF) can boost the yield to as high as 94%. nih.gov This process creates a paste-like form of the Grignard reagent that can be used directly in subsequent reactions. organic-chemistry.org

While direct mechanochemical synthesis of this compound is not extensively documented in dedicated studies, the successful application of this method to a wide array of aryl bromides provides a strong proof of concept. organic-chemistry.org The activation of the carbon-fluorine bond, which is typically strong and unreactive, has also been shown to be possible via mechanochemical means, although challenges remain. chemicalbook.comrsc.org

Table 1: Comparison of Conventional vs. Mechanochemical Grignard Synthesis

| Parameter | Conventional Solution-Based Method | Mechanochemical (Ball Milling) Method |

| Solvent Requirement | High volume of dry organic solvents | Solvent-free or minimal solvent (LAG) |

| Atmosphere | Strict inert atmosphere (Nitrogen/Argon) | Can often be performed in ambient air researchgate.nethymasynthesis.com |

| Reaction Time | Often requires long reaction times organic-chemistry.org | Can be significantly faster |

| Waste Generation | High, primarily from solvent waste researchgate.net | Low |

| Applicability | Limited by reactant solubility | Can be applied to poorly soluble reactants researchgate.nethymasynthesis.com |

This table presents generalized findings for the synthesis of aryl Grignard reagents.

Continuous Flow Synthesis for Enhanced Selectivity and Scalability

Continuous flow chemistry has emerged as a powerful tool for the synthesis of Grignard reagents, addressing many of the safety and scalability issues associated with traditional batch processing. researchgate.net The formation of a Grignard reagent is a highly exothermic reaction, which can lead to hazardous conditions and the formation of byproducts in large-scale batch reactors. researchgate.net Continuous flow systems, with their small reactor volumes and superior heat transfer capabilities, allow for precise control over the reaction temperature, thus enhancing safety. thermofisher.com

A significant advantage of continuous flow synthesis is the improved selectivity. The formation of the Wurtz coupling product, an undesired side product from the reaction of the Grignard reagent with the starting halide, can be substantially suppressed. thermofisher.com This is often achieved by using a packed-bed reactor with an excess of magnesium, ensuring the rapid conversion of the halide as it flows through the reactor. Studies have demonstrated that full conversion of aryl halides can be achieved in a single pass, with Grignard reagent yields ranging from 89–100%.

The scalability of continuous flow processes is another key feature. A process developed at the laboratory scale can often be scaled up for pilot or industrial production by extending the operation time or by "numbering-up" (running multiple reactors in parallel). researchgate.netthermofisher.com This modular approach allows for the on-demand and safe production of Grignard reagents like this compound. The integration of in-line analytical tools, such as infrared spectroscopy, enables real-time monitoring and control of the reaction, ensuring consistent product quality. sigmaaldrich.com

Table 2: Performance of Continuous Flow Grignard Synthesis

| Feature | Performance Metric | Reference |

| Halide Conversion | Full conversion in a single pass | |

| Grignard Yield | 89–100% (laboratory scale) | |

| Selectivity | Reduced Wurtz coupling byproducts | thermofisher.com |

| Scalability | Daily productivity of up to 1.5 kg demonstrated | sigmaaldrich.com |

| Safety | Improved heat management and control of exotherm | researchgate.net |

This table reflects general data for continuous flow synthesis of various Grignard reagents.

Application of Environmentally Benign Solvents (e.g., 2-Methyltetrahydrofuran)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional solvents for Grignard reactions, such as diethyl ether and tetrahydrofuran (THF), have drawbacks related to their volatility, peroxide-forming tendencies, and environmental persistence. chemicalbook.comsigmaaldrich.com 2-Methyltetrahydrofuran (2-MeTHF) has been identified as a superior, greener alternative for the synthesis of Grignard reagents.

Derived from renewable resources like corncobs, 2-MeTHF exhibits physical and chemical properties that make it an excellent substitute for THF. colab.ws Its higher boiling point and flash point reduce fire hazards during scale-up. colab.ws The formation and reactivity of Grignard reagents in 2-MeTHF are similar to, and in some cases better than, in THF. For instance, the use of 2-MeTHF has been shown to suppress the formation of the Wurtz coupling byproduct in certain Grignard reactions. chemicalbook.comsigmaaldrich.com

Table 3: Comparison of Solvents for Grignard Reagent Synthesis

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Source | Petrochemical | Renewable (e.g., corncobs) colab.ws |

| Boiling Point | 66 °C | 80 °C |

| Water Miscibility | Complete | Low (Partial) |

| Work-up | Often requires an additional extraction solvent | Simplified, clean phase separation |

| Wurtz Byproduct | Can be significant | Often suppressed chemicalbook.comsigmaaldrich.com |

| Safety Profile | Lower flash point, peroxide former | Higher flash point, more stable colab.wschemicalbook.com |

This table provides a comparative overview of THF and 2-MeTHF as solvents in Grignard synthesis.

Reactivity and Mechanistic Insights of 4 Fluoro 3 Methylphenylmagnesium Bromide

Fundamental Nucleophilic Character and Carbon-Magnesium Bond Reactivity

At the heart of the reactivity of 4-Fluoro-3-methylphenylmagnesium bromide lies the nature of the carbon-magnesium bond. The significant difference in electronegativity between carbon (2.55) and magnesium (1.31) results in a highly polar covalent bond, where the carbon atom attached to the magnesium bears a substantial partial negative charge. This polarization effectively renders the aromatic carbon atom a potent nucleophile, capable of attacking electron-deficient centers.

This inherent nucleophilicity allows this compound to participate in a wide array of reactions, most notably additions to carbonyl compounds and epoxides. In these reactions, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon or the carbon of the epoxide ring, leading to the formation of a new carbon-carbon bond. Following an acidic workup, this results in the synthesis of alcohols. The general reactivity of Grignard reagents with carbonyls is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors.

Stereoelectronic Effects of Fluorine and Methyl Substituents on Reactivity

The reactivity of the this compound is not solely dictated by the C-Mg bond but is also finely tuned by the electronic and steric influences of the fluorine and methyl groups on the phenyl ring.

Regioselectivity in Electrophilic Additions and Cross-Couplings

In cross-coupling reactions, where the Grignard reagent is coupled with an organic halide in the presence of a transition metal catalyst, the substituents can influence the regioselectivity of the reaction. While the Grignard reagent itself has a fixed point of attachment, the electronic nature of the substituents can affect the efficiency of the transmetalation step in the catalytic cycle.

For instance, in Kumada, Negishi, and Hiyama couplings, the electronic properties of the aryl Grignard can influence the rate of the reaction and the propensity for side reactions. While specific data for this compound is scarce, it is expected that the electron-withdrawing fluorine might slightly retard the rate of oxidative addition in some catalytic cycles, while the electron-donating methyl group could have a modest accelerating effect.

To illustrate the concept of regioselectivity in cross-coupling reactions, the following table presents hypothetical data for the Kumada coupling of a di-substituted aryl halide with this compound, showcasing how electronic and steric factors might direct the coupling to a specific position.

| Catalyst System | Electrophile | Major Product Regioisomer | Minor Product Regioisomer | Yield (%) |

| Pd(PPh₃)₄ | 2,4-Dichloropyridine | 4-(4-Fluoro-3-methylphenyl)-2-chloropyridine | 2-(4-Fluoro-3-methylphenyl)-4-chloropyridine | 75 |

| Ni(dppe)Cl₂ | 1-Bromo-2-fluorobenzene | 2-(4-Fluoro-3-methylphenyl)-1-fluorobenzene | - | 82 |

This table is for illustrative purposes only and does not represent actual experimental data.

Influence on Reaction Rates and Yields

The electronic effects of the substituents directly impact reaction rates and yields. The electron-withdrawing fluorine atom can decrease the nucleophilicity of the Grignard reagent, potentially leading to slower reaction rates in nucleophilic additions compared to an unsubstituted phenylmagnesium bromide. However, this effect can sometimes be beneficial, as it can reduce the occurrence of unwanted side reactions, such as enolization of the carbonyl substrate.

The following table provides a conceptual illustration of how the substituents might influence the yield of the addition of different Grignard reagents to a model ketone, such as acetone (B3395972).

| Grignard Reagent | Reaction Time (h) | Yield of Tertiary Alcohol (%) |

| Phenylmagnesium bromide | 1 | 90 |

| 4-Fluorophenylmagnesium bromide | 1.5 | 85 |

| 3-Methylphenylmagnesium bromide | 0.8 | 92 |

| This compound | 1.2 | 88 |

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Studies of Reactions Involving the Compound

The reactions of Grignard reagents can proceed through different mechanistic pathways, primarily categorized as polar mechanisms and single electron transfer (SET) mechanisms.

Polar Mechanism Pathways (Nucleophilic Addition, Substitution)

The most common pathway for the reaction of Grignard reagents with carbonyl compounds is the polar mechanism. This involves the direct nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which upon protonation during workup, yields the corresponding alcohol. This pathway is favored with less sterically hindered ketones and aldehydes.

In the case of cross-coupling reactions like the Kumada, Negishi, and Hiyama couplings, the mechanism involves a catalytic cycle with a transition metal (typically palladium or nickel). The key steps are oxidative addition, transmetalation (where the aryl group from the Grignard reagent is transferred to the metal center), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Single Electron Transfer (SET) and Radical Pathways

An alternative to the polar mechanism is the single electron transfer (SET) pathway. In this mechanism, an electron is transferred from the Grignard reagent to the substrate (e.g., a ketone), forming a radical anion and a radical cation. These radical species can then recombine to form the product or undergo further reactions. The SET mechanism is more likely to occur with sterically hindered ketones and substrates with low reduction potentials. For aryl Grignard reagents, the stability of the resulting aryl radical can also play a role in promoting the SET pathway. The presence of a fluorine atom could potentially influence the propensity for SET, although specific studies on this compound are lacking.

Schlenk Equilibrium and Aggregation Behavior in Solution

In solution, this compound, like other Grignard reagents, does not exist as a simple monomeric species. Instead, it is part of a complex and dynamic chemical equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the redistribution of the organic and halide substituents around the magnesium center, leading to the coexistence of several species in solution.

The fundamental Schlenk equilibrium is represented by the following equation:

2 RMgX ⇌ MgX₂ + R₂Mg

For this compound, this equilibrium would be:

2 (4-F-3-MeC₆H₃)MgBr ⇌ MgBr₂ + (4-F-3-MeC₆H₃)₂Mg

The position of this equilibrium is significantly influenced by several factors, including the solvent, the concentration of the Grignard reagent, the temperature, and the nature of the organic and halide substituents. wikipedia.orglibretexts.org

Influence of Solvent: The solvent plays a crucial role in determining the structure of the Grignard reagent in solution. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are essential for the stability of the Grignard reagent as they coordinate to the magnesium center. wikipedia.org The magnesium atom in Grignard reagents typically coordinates with two ether molecules, forming a tetrahedral complex. wikipedia.orgwikipedia.org

The donicity of the solvent, or its ability to donate electrons, has a profound effect on the Schlenk equilibrium. sci-hub.ru THF is a stronger Lewis base and a better coordinating solvent than diethyl ether. sci-hub.ru Consequently, in THF, the equilibrium for many Grignard reagents tends to favor the monomeric form, RMgX. libretexts.orgsci-hub.ru In less polar solvents like diethyl ether, or at higher concentrations, aggregation to form dimers and higher oligomers is more prevalent. wikipedia.orgacs.org These aggregates often feature halogen bridges between magnesium atoms. acs.org

Aggregation Behavior: At higher concentrations, this compound is expected to form dimers and potentially higher oligomers. wikipedia.org The formation of these aggregates can be represented as an extension of the Schlenk equilibrium. For instance, the dimeric species can exist in various forms with bridging halide ions. Computational studies on similar systems, like methylmagnesium chloride in THF, have shown the existence of various dinuclear species with bridging chlorine atoms. acs.orgnih.gov These studies highlight that the solvent dynamics are key in the cleavage and formation of bonds during the ligand exchange process. nih.gov

The aggregation state of the Grignard reagent is significant as it influences its reactivity. Monomeric Grignard reagents are generally considered to be more reactive than their aggregated counterparts due to greater accessibility of the nucleophilic carbon. nih.gov

The following table provides representative data for the Schlenk equilibrium of a similar Grignard reagent, phenylmagnesium bromide, in diethyl ether to illustrate the typical thermodynamic parameters.

| Grignard Reagent | Solvent | Equilibrium Constant (K) | Method |

| Phenylmagnesium bromide | Diethyl Ether | 55-62 | Calorimetric |

This table is representative and based on data for phenylmagnesium bromide. sci-hub.ru The actual equilibrium constant for this compound may differ due to electronic and steric effects of the fluoro and methyl substituents.

The fluorine and methyl groups on the phenyl ring of this compound are expected to influence the Schlenk equilibrium through their electronic and steric effects, although the precise quantitative impact has not been documented.

Applications of 4 Fluoro 3 Methylphenylmagnesium Bromide in Organic Synthesis

Carbon-Carbon Bond Forming Transformations

The primary application of 4-fluoro-3-methylphenylmagnesium bromide is as a nucleophile in carbon-carbon bond-forming reactions. The polarized carbon-magnesium bond readily attacks electrophilic carbon centers, leading to the formation of a new C-C bond.

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)

Grignard reagents are renowned for their ability to add to the carbonyl group of aldehydes, ketones, and esters. organic-chemistry.orgnih.gov The reaction with this compound is expected to follow these established patterns to produce a variety of alcohol products.

The general mechanism involves the nucleophilic attack of the 4-fluoro-3-methylphenyl group on the electrophilic carbonyl carbon. nih.gov This is followed by an aqueous workup to protonate the resulting alkoxide and yield the corresponding alcohol.

Aldehydes: Reaction with aldehydes furnishes secondary alcohols. For example, the addition to formaldehyde (B43269) would yield (4-fluoro-3-methylphenyl)methanol, while reaction with other aldehydes like acetaldehyde (B116499) would produce 1-(4-fluoro-3-methylphenyl)ethanol.

Ketones: The addition to ketones results in the formation of tertiary alcohols. organic-chemistry.org For instance, reacting this compound with acetone (B3395972) would yield 2-(4-fluoro-3-methylphenyl)propan-2-ol.

Esters: The reaction with esters proceeds via a double addition mechanism. organic-chemistry.orglibretexts.org The initial addition leads to a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol. Two of the groups attached to the alcohol carbon originate from the Grignard reagent.

Table 1: Examples of Addition Reactions to Carbonyl Compounds

| Reactant (Carbonyl Compound) | Grignard Reagent | Expected Product |

| Benzaldehyde | This compound | (4-Fluoro-3-methylphenyl)(phenyl)methanol |

| Cyclohexanone | This compound | 1-(4-Fluoro-3-methylphenyl)cyclohexan-1-ol |

| Ethyl acetate | This compound (2 equiv.) | 2-(4-Fluoro-3-methylphenyl)propan-2-ol |

Reaction with Imines and Nitriles for C-N Bond Formation

This compound can also be employed to form carbon-nitrogen bonds through reactions with imines and nitriles.

Imines: The addition of the Grignard reagent across the C=N double bond of an imine yields the magnesium salt of an amine. Subsequent hydrolysis provides the free amine. This reaction is analogous to the addition to carbonyl compounds and is a direct method for synthesizing substituted amines.

Nitriles: The reaction with a nitrile initially forms an imine salt after the addition of the Grignard reagent to the carbon-nitrogen triple bond. libretexts.org This intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.org This provides a synthetic route to 4-fluoro-3-methylphenyl ketones.

Table 2: Examples of Reactions with Imines and Nitriles

| Reactant | Grignard Reagent | Intermediate | Final Product (after hydrolysis) |

| N-Benzylidenemethylamine | This compound | Magnesium salt of the amine | N-(1-(4-Fluoro-3-methylphenyl)ethyl)aniline |

| Benzonitrile | This compound | Imine magnesium salt | (4-Fluoro-3-methylphenyl)(phenyl)methanone |

| Acetonitrile | This compound | Imine magnesium salt | 1-(4-Fluoro-3-methylphenyl)ethan-1-one |

Conjugate Addition to α,β-Unsaturated Systems

The reaction of Grignard reagents with α,β-unsaturated carbonyl compounds, also known as enones, can proceed via two pathways: direct (1,2-) addition to the carbonyl group or conjugate (1,4-) addition to the β-carbon. organic-chemistry.orgorganic-chemistry.org While many Grignard reagents favor 1,2-addition, the regioselectivity can be influenced by factors such as steric hindrance and the presence of catalytic amounts of copper(I) salts, which generally promote 1,4-addition. organic-chemistry.org

In the absence of a copper catalyst, this compound is expected to primarily undergo 1,2-addition to enones, yielding an allylic alcohol. However, in the presence of a catalyst like copper(I) iodide, the reaction can be directed towards 1,4-addition, leading to the formation of a β-arylated ketone after tautomerization of the enolate intermediate.

Table 3: Regioselectivity in the Reaction with Chalcone

| Reactant | Grignard Reagent | Conditions | Major Product |

| Chalcone | This compound | Standard | 1-(4-Fluoro-3-methylphenyl)-1,3-diphenylprop-2-en-1-ol (1,2-addition) |

| Chalcone | This compound | CuI (catalytic) | 3-(4-Fluoro-3-methylphenyl)-1,3-diphenylpropan-1-one (1,4-addition) |

Cross-Coupling Reactions

This compound can participate in various transition metal-catalyzed cross-coupling reactions to form biaryl compounds and other substituted aromatics. These reactions are fundamental in modern organic synthesis.

Palladium-Catalyzed Cross-Couplings (e.g., Negishi, Suzuki-Miyaura type couplings)

While Grignard reagents are the classic partners in Kumada coupling, they can also be used in other palladium-catalyzed cross-coupling reactions, sometimes after transmetalation.

Negishi-type Coupling: In a Negishi-type coupling, the Grignard reagent can be transmetalated in situ with a zinc salt (e.g., ZnCl₂) to form the corresponding organozinc reagent. This organozinc species then undergoes palladium-catalyzed cross-coupling with an aryl or vinyl halide/triflate. This approach can sometimes offer better functional group tolerance and fewer side reactions compared to direct Kumada coupling.

Suzuki-Miyaura-type Coupling: Although the Suzuki-Miyaura reaction traditionally uses organoboron compounds, there are methodologies where a Grignard reagent can be converted into a boronic ester in situ, which then participates in the palladium-catalyzed coupling. sigmaaldrich.com A study on nitrile-functionalized NHC palladium complexes in Suzuki-Miyaura coupling demonstrated the synthesis of 4-fluoro-3-methyl-biphenyl from the corresponding boronic acid. libretexts.org This highlights the utility of the 4-fluoro-3-methylphenyl moiety in such transformations.

Nickel-Catalyzed Cross-Couplings for C-F Bond Activation

Nickel catalysts have emerged as powerful tools for cross-coupling reactions, including those that can activate strong carbon-fluorine (C-F) bonds. While the C-F bond in this compound is generally stable under many reaction conditions, specific nickel-catalyzed systems have been developed to achieve cross-coupling at fluoroarene sites. Research has shown that nickel-catalyzed cross-coupling reactions between aryl Grignard reagents and fluoroazines or -diazines can occur at room temperature. Although not a direct activation of the C-F bond within the Grignard reagent itself, this demonstrates the compatibility and utility of fluoro-substituted Grignard reagents in nickel-catalyzed processes targeting other C-F bonds.

More advanced nickel-catalyzed methods could potentially be developed to selectively activate the C-F bond of the 4-fluoro-3-methylphenyl group, allowing it to act as an electrophilic partner after the initial Grignard functionality has been utilized.

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to methods employing precious metals like palladium and nickel. acs.orgsigmaaldrich.com These reactions are a cornerstone of modern chemical synthesis, enabling the formation of carbon-carbon bonds. acs.org In this context, Grignard reagents such as this compound act as the organometallic nucleophile that couples with an organic halide.

The general mechanism for iron-catalyzed cross-coupling often involves an iron catalyst, such as iron(III) chloride (FeCl₃), which is activated in situ. acs.orgacs.org While various Fe(III) compounds can be used as catalyst precursors, the reaction is believed to proceed through a complex catalytic cycle. sigmaaldrich.comacs.org For instance, some studies propose a cycle involving Fe(-II) and Fe(0) oxidation states. sigmaaldrich.com The reaction of an aryl Grignard reagent with an alkyl halide, for example, can be facilitated by an iron catalyst in the presence of a ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) to yield the cross-coupled product. acs.org The use of this compound in such a reaction would result in the formation of a new carbon-carbon bond between the fluorinated aromatic ring and the electrophilic partner.

Synthesis of Functionalized Aromatic and Heteroaromatic Compounds

The 4-fluoro-3-methylphenyl moiety is a key structural feature in various advanced materials and biologically active compounds. The corresponding Grignard reagent provides a direct route to incorporate this scaffold.

Substituted biphenyls are crucial intermediates in organic synthesis and are present in many pharmaceuticals and materials. nsf.govsigmaaldrich.com Cross-coupling reactions are the primary method for constructing the biaryl bond. nsf.gov The Kumada-Corriu coupling, which utilizes a Grignard reagent and an aryl halide catalyzed by nickel or palladium, is a classic method for this transformation. nsf.gov

In this reaction, this compound would serve as the aryl nucleophile, reacting with a second aryl halide (e.g., an aryl bromide or chloride) in the presence of a suitable catalyst. This provides a direct pathway to synthesize unsymmetrical, fluorinated biphenyl (B1667301) derivatives, where one of the aryl rings is the 4-fluoro-3-methylphenyl group. The versatility of this method allows for a wide range of functional groups on the coupling partner. nsf.gov

The incorporation of fluorine into organic molecules can significantly alter their physical and biological properties, including stability and lipophilicity. acs.org Fluorinated biphenyls, for example, are used in liquid crystal displays, organic solar cells, and as molecular wires. acs.org this compound is an essential reagent for introducing the specific 4-fluoro-3-methylphenyl group into various molecular frameworks.

Beyond biphenyls, this Grignard reagent can be used in reactions with a diverse array of electrophiles to create more complex fluorinated scaffolds. Its utility extends to the synthesis of fluorinated ketones, alcohols, and other functionalized aromatic systems, making it a key tool for developing novel fluorinated materials and pharmaceutical intermediates.

Spiroheterocycles are privileged structures in medicinal chemistry due to their diverse biological activities. researchgate.net An efficient, one-pot procedure has been developed for the synthesis of 4′H-spiro[indole-3,5′-isoxazoles] that utilizes the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles, followed by an acid-assisted spirocyclization. researchgate.netamazonaws.com

In a specific application, this compound was used to synthesize (3R,4′S)-4′-(4-Fluoro-3-methylphenyl)-2-phenyl-4′H-spiro[indole-3,5′-isoxazole]. researchgate.netchemrxiv.org The reaction proceeds with high diastereoselectivity. researchgate.net The Grignard reagent, generated from 4-bromo-1-fluoro-2-methylbenzene, adds to the nitroalkene precursor, (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole, initiating a sequence that culminates in the formation of the complex spirocyclic indole (B1671886) system upon treatment with a strong Brønsted acid. researchgate.netamazonaws.comchemrxiv.org

| Reactant 1 | Reactant 2 | Key Step | Product |

|---|---|---|---|

| (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole | This compound | Grignard conjugate addition followed by acid-assisted spirocyclization | (3R,4′S)-4′-(4-Fluoro-3-methylphenyl)-2-phenyl-4′H-spiro[indole-3,5′-isoxazole] |

Precursor Role in the Synthesis of Organometallic Complexes

Grignard reagents are fundamental in organometallic chemistry for the formation of metal-carbon bonds. This compound can be employed to synthesize complexes where the fluorinated aryl group is directly bonded to a metal center.

Homoleptic tetraaryl complexes of transition metals, such as Osmium(IV), are an underexplored class of organometallic compounds with unique electrochemical and optical properties. amazonaws.comchemrxiv.org The synthesis of these complexes often involves the reaction of a suitable metal precursor with an aryl Grignard reagent. amazonaws.comchemrxiv.org

An improved, high-yield synthetic route to Os(aryl)₄ complexes uses tetra-n-octylammonium hexabromoosmate(IV), ((Oct₄N)₂[OsBr₆]), as the osmium source, which reacts with the appropriate aryl Grignard reagent. amazonaws.comchemrxiv.org This method avoids the use of highly toxic OsO₄ and reduces the formation of side products. amazonaws.comchemrxiv.org While a specific synthesis using this compound with this improved precursor has not been detailed, the synthesis of other fluorinated analogues like tetrakis(4-fluoro-2,5-dimethylphenyl)osmium(IV) has been achieved. acs.org Earlier methods using OsO₄ have been reported to produce Os(aryl)₄ complexes with aryl groups such as 4-fluoro-2-tolyl, demonstrating the viability of fluorinated Grignard reagents in these syntheses, albeit often in lower yields. amazonaws.comchemrxiv.org The reaction involves the substitution of the halide ligands on the osmium center with four equivalents of the aryl group from the Grignard reagent. chemrxiv.orgdigitellinc.com

| Metal Precursor | Arylating Agent | General Product | Significance |

|---|---|---|---|

| (Oct₄N)₂[OsBr₆] | Arylmagnesium bromide (e.g., this compound) | Os(aryl)₄ | Provides higher yields and avoids toxic OsO₄, enabling access to a wider range of functionalized tetraaryl complexes. |

Functionalization of Organosilanes via Transmetalation Reactions

The reaction of this compound with organosilanes represents a key method for the introduction of the 4-fluoro-3-methylphenyl group onto a silicon atom. This process occurs through a transmetalation reaction, a fundamental transformation in organometallic chemistry where an organic group is transferred from one metal to another. In this context, the aryl group from the magnesium-based Grignard reagent is transferred to the silicon center of an organosilane, typically an organosilyl halide.

The general reaction involves the nucleophilic attack of the carbanionic carbon of the this compound on the electrophilic silicon atom of an organosilyl halide, such as a triorganosilyl chloride. gelest.comucalgary.ca This results in the formation of a new carbon-silicon bond and the concomitant production of a magnesium halide salt. gelest.com The reaction is typically carried out in an anhydrous etheral solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, which is crucial for stabilizing the Grignard reagent. ucalgary.caresearchgate.net The reactivity of the halide on the organosilane generally follows the trend I > Br > Cl. ucalgary.ca

While specific research detailing the reaction of this compound with organosilanes is not extensively documented in peer-reviewed literature, the reaction mechanism and conditions can be inferred from the well-established chemistry of Grignard reagents with silyl (B83357) halides. gelest.comresearchgate.net The reaction proceeds as illustrated in the following general scheme:

General Reaction Scheme:

The nature of the "R" groups on the organosilane can be varied to synthesize a range of functionalized arylsilanes. These groups can be alkyl, aryl, or other functional moieties, allowing for the fine-tuning of the properties of the resulting silane (B1218182) product.

The table below lists potential organosilane reactants that could be functionalized with this compound based on general Grignard-silyl halide reactivity.

Interactive Data Table: Potential Organosilane Reactants

| Organosilane Reactant | R Groups on Silicon | Potential Product |

| Trimethylsilyl chloride | Three Methyl groups | (4-Fluoro-3-methylphenyl)trimethylsilane |

| Triethylsilyl chloride | Three Ethyl groups | (4-Fluoro-3-methylphenyl)triethylsilane |

| tert-Butyldimethylsilyl chloride | One tert-Butyl, two Methyl groups | tert-Butyl(4-fluoro-3-methylphenyl)dimethylsilane |

| Triphenylsilyl chloride | Three Phenyl groups | (4-Fluoro-3-methylphenyl)triphenylsilane |

| Vinyldimethylsilyl chloride | One Vinyl, two Methyl groups | (4-Fluoro-3-methylphenyl)vinyldimethylsilane |

The kinetics of such reactions can be influenced by the solvent, with reactions in THF being significantly faster than in diethyl ether. researchgate.net The substituents on the silicon atom also play a role, with their inductive and steric effects controlling the reaction rate. researchgate.net Although detailed research findings for the specific transmetalation involving this compound are sparse, the general principles of Grignard reactions with chlorosilanes provide a robust framework for its application in the synthesis of novel functionalized organosilanes. gelest.com

Catalytic Aspects in Reactions Employing 4 Fluoro 3 Methylphenylmagnesium Bromide

Transition Metal Catalysis for Enhanced Reactivity and Selectivity

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. thermofisher.comnih.gov For aryl Grignard reagents such as 4-fluoro-3-methylphenylmagnesium bromide, the Kumada-Corriu coupling is a particularly relevant and powerful transformation for forming biaryl structures or connecting aryl groups to other organic fragments. thermofisher.com This reaction typically employs catalysts based on nickel or palladium, although iron and cobalt have also emerged as effective and more sustainable alternatives. researchgate.netnih.gov

The general catalytic cycle for a Kumada coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : A low-valent transition metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halide bond of an organic halide.

Transmetalation : The aryl group from the Grignard reagent (e.g., the 4-fluoro-3-methylphenyl group) is transferred to the metal center, displacing the halide.

Reductive Elimination : The two organic groups on the metal center couple and are expelled, forming the new C-C bond and regenerating the low-valent catalyst.

Nickel and palladium catalysts are particularly effective, though they exhibit different strengths. Nickel is an inexpensive and robust catalyst, often favored for coupling with less reactive electrophiles like aryl chlorides and fluorides. acs.orgnih.govorganic-chemistry.org Palladium catalysts, while more expensive, often provide better functional group tolerance and more controlled reactivity. nih.gov The presence of the fluorine atom in this compound makes nickel-catalyzed systems, which are known to be effective for the activation of C-F bonds, particularly relevant. organic-chemistry.org

Table 1: Comparison of Transition Metal Catalysts in Kumada-Corriu Coupling

| Catalyst Type | Common Precursors | Typical Substrates | Advantages | Disadvantages |

| Nickel | NiCl₂, Ni(acac)₂ | Aryl chlorides, fluorides, bromides | Low cost, high reactivity for C-F and C-Cl bonds acs.orgorganic-chemistry.org | Can be sensitive, may lead to more side reactions |

| Palladium | Pd(OAc)₂, Pd(PPh₃)₄ | Aryl bromides, iodides, triflates | High functional group tolerance, predictable reactivity nih.gov | Higher cost, less effective for aryl fluorides |

| Iron | FeCl₂, FeCl₃, Iron Fluorides | Aryl chlorides, bromides | Very low cost, environmentally benign nih.govlookchem.com | Often requires specific ligands, mechanism can be complex |

The choice of ligand is critical for modulating the properties of the transition metal catalyst, influencing its stability, reactivity, and selectivity. nih.govorganic-chemistry.org For cross-coupling reactions involving fluorinated aryl Grignards, ligand design is especially important for facilitating the challenging activation of C-F bonds in the coupling partner or for stabilizing the catalytic species.

Key classes of ligands used in these systems include:

Phosphine (B1218219) Ligands : These are the most traditional ligands for cross-coupling. Bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are commercially available and have been successfully used in nickel-catalyzed couplings of aryl Grignards with fluoroarenes. acs.orgnih.gov The electronic and steric properties of the phosphine can be tuned to optimize the reaction. For instance, electron-rich phosphine ligands can enhance the rate of oxidative addition.

N-Heterocyclic Carbenes (NHCs) : NHCs have emerged as powerful alternatives to phosphines. They form very strong bonds with the metal center, creating highly stable and active catalysts. The combination of an NHC ligand like SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidine-2-ylidene) with iron fluoride (B91410) has been shown to be an excellent system for the selective cross-coupling of aryl Grignards with aryl chlorides. nih.gov

Specialized Ligands : Novel ligands have been designed to achieve specific goals. For example, a triarylphosphine ligand engineered to preorganize both nickel and magnesium atoms was developed to facilitate the coupling of Grignard reagents with aryl fluorides, significantly lowering the activation energy for C-F bond cleavage. organic-chemistry.org

Additives and co-catalysts can dramatically alter the course and efficiency of Grignard reactions. Lithium chloride (LiCl) is the most significant additive in modern Grignard chemistry. sigmaaldrich.com The addition of LiCl to a Grignard reagent solution in THF creates a highly active species often referred to as a "turbo Grignard reagent."

The beneficial effects of LiCl are attributed to its ability to break down the polymeric aggregates of Grignard reagents (Schlenk equilibrium oligomers) by forming soluble mixed magnesium/lithium complexes. This process increases the concentration of the monomeric, more nucleophilic organomagnesium species in the solution. This enhanced reactivity is crucial for difficult transformations, such as halogen-magnesium exchange at low temperatures or coupling reactions with stubborn substrates. While specific studies on this compound with LiCl are not detailed, the principles are broadly applicable to all Grignard reagents. Furthermore, additives like lithium fluoride or magnesium chloride have been shown to drastically improve the chemoselectivity in copper-catalyzed reactions of Grignard reagents with N-oxides. nih.gov

Stereocontrol and Diastereoselectivity in Asymmetric Transformations

Achieving stereocontrol is a paramount goal in modern synthesis, and catalytic methods involving Grignard reagents provide powerful avenues for constructing chiral molecules. This can be accomplished either by using a chiral catalyst to influence the formation of a new stereocenter or by using an existing stereocenter in the substrate to direct the approach of the reagent.

In this strategy, a chiral ligand coordinates to the metal catalyst, creating a chiral environment that biases the reaction to produce one enantiomer of the product preferentially. This approach is powerful because a small amount of a chiral ligand can be used to generate a large quantity of an enantioenriched product.

For example, rhodium catalysts paired with chiral diene ligands like BIBOP have been used for the enantioselective allylic arylation with arylboronic acids, which are mechanistically related to Grignard couplings. researchgate.net While specific examples using this compound are not prominent, the principle extends to Grignard reactions. The development of chiral ligands for the asymmetric addition of Grignard reagents to ketones is a well-established field, allowing for the synthesis of chiral tertiary alcohols with high enantioselectivity. acs.org

In substrate-controlled reactions, a pre-existing stereocenter in the molecule directs the attack of the nucleophile (the Grignard reagent) to one face of the reactive center, leading to the preferential formation of one diastereomer. This method relies on the steric and electronic properties of the substrate itself to control the stereochemical outcome.

This approach has been successfully applied in several contexts:

Michael Additions : Grignard reagents can add to α,β-unsaturated systems containing a chiral auxiliary, such as an Evans' oxazolidinone. The chiral auxiliary blocks one face of the molecule, forcing the Grignard reagent to add from the less hindered side, resulting in high diastereoselectivity. researchgate.net

Additions to Cyclic Systems : The stereoselective addition of aryl Grignard reagents to cyclic substrates containing directing groups is a common strategy. For instance, iron-mediated cross-coupling of aryl Grignard reagents with chiral 2-iodocycloalkanol derivatives proceeds with high diastereoselectivity to give the thermodynamically favored trans product. lookchem.com This method provides a reliable way to propagate stereochemical information from the substrate to the product. lookchem.com

Table 2: Examples of Stereocontrolled Reactions with Aryl Grignard Reagents

| Reaction Type | Stereocontrol Method | Substrate/Reagent Example | Catalyst/Auxiliary | Typical Outcome |

| Michael Addition | Substrate Control | Phenylmagnesium bromide + α,β-unsaturated ester | Evans' chiral auxiliary | High diastereomeric ratio (d.r. up to 99%) researchgate.net |

| C(sp²)-C(sp³) Coupling | Substrate Control | Aryl Grignard + Chiral 2-iodocyclohexanol derivative | Fe(acac)₃ | Excellent diastereoselectivity (>98:2 d.r.) lookchem.com |

| Allylic Arylation | Ligand Control | Arylboronic acid + Racemic allylic carbonate | Rh / Chiral BIBOP ligand | High enantioselectivity (up to >99% ee) researchgate.net |

Advanced Research Perspectives and Computational Studies

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricate mechanisms of Grignard reactions. nih.govnih.gov These computational methods provide insights into reaction pathways that are often too transient to be fully captured by experimental means alone. mit.edu

Density Functional Theory (DFT) Studies of Transition States and Intermediates

DFT calculations are central to modeling the structure and energetics of species involved in the reactions of 4-Fluoro-3-methylphenylmagnesium bromide. Studies on analogous aryl Grignard systems reveal that these reagents exist in a complex Schlenk equilibrium, involving monomeric (RMgBr), dimeric ([RMgBr]₂), and disproportionated species (MgR₂ and MgBr₂), all of which are influenced by the solvent. acs.org

For this compound, DFT would be employed to:

Model Intermediates: Determine the geometries of the solvated monomer and various dimeric structures. The opposing electronic effects of the fluoro and methyl groups would influence the charge distribution and the strength of the C-Mg bond.

Analyze Transition States: In reactions with electrophiles like ketones or aldehydes, DFT can map the entire reaction coordinate. researchgate.netresearchgate.net This involves locating the transition state structure, which is the highest energy point on the lowest energy path from reactants to products. The activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. nih.gov Computational studies on similar reactions suggest a four-centered, concerted mechanism is often favored. researchgate.net

The table below illustrates the type of data that would be generated from a DFT analysis of the transition state for the reaction between this compound and a model electrophile like formaldehyde (B43269).

| Parameter | Description | Hypothetical Calculated Value | Significance |

|---|---|---|---|

| ΔG‡ (Activation Free Energy) | The energy barrier for the reaction. | 15-20 kcal/mol | A lower value indicates a faster reaction rate. This value would be compared to other pathways to predict selectivity. |

| C-C Bond Length (forming) | The distance between the Grignard carbon and the electrophilic carbon in the transition state. | ~2.2 Å | Indicates the extent of new bond formation at the transition state. |

| C-Mg Bond Length | The length of the breaking carbon-magnesium bond. | ~2.3 Å | Elongation compared to the ground state shows the progress of bond cleavage. |

| O-Mg Bond Length (forming) | The distance between the carbonyl oxygen and the magnesium atom. | ~2.0 Å | Shows the coordination of the magnesium atom, which acts as a Lewis acid to activate the electrophile. |

Prediction of Reactivity and Selectivity Profiles

By calculating the activation energies for various competing reaction pathways, DFT can predict the reactivity and selectivity of this compound. rsc.org For instance, in reactions with α,β-unsaturated ketones, it is possible to predict whether 1,2-addition (to the carbonyl) or 1,4-conjugate addition is more favorable by comparing the respective transition state energies. The electronic signature of the 4-fluoro and 3-methyl substituents would be critical in these predictions. A Hammett study on iron-catalyzed cross-coupling reactions showed that electron-donating groups on the aryl Grignard reagent favor the coupling reaction. researchgate.net This suggests the methyl group in the target compound would enhance its nucleophilicity, while the fluorine atom would temper it.

Spectroscopic Investigations of Reaction Intermediates

To validate computational models and gain direct evidence of reaction intermediates, a suite of spectroscopic techniques is employed. In-situ (real-time) monitoring is particularly powerful for studying air- and moisture-sensitive Grignard reactions. acs.org

NMR Spectroscopy: Nuclear Magnetic Resonance is a cornerstone for characterizing Grignard reagents. While ¹H NMR provides structural information, the presence of fluorine in this compound makes ¹⁹F NMR an exceptionally useful tool. wisc.edu Changes in the ¹⁹F chemical shift can be used to monitor the formation of the Grignard reagent and its subsequent conversion into products. Furthermore, ²⁵Mg NMR spectroscopy can provide direct information about the magnesium coordination environment and help distinguish between the different species in the Schlenk equilibrium. nih.gov

| Species | Spectroscopic Probe | Hypothetical Chemical Shift (ppm) | Interpretation |

|---|---|---|---|

| 4-Bromo-1-fluoro-2-methylbenzene (Starting Material) | ¹⁹F NMR | -110 | Reference chemical shift for the starting aryl halide. |

| This compound | ¹⁹F NMR | -125 | A significant upfield shift upon formation of the C-Mg bond due to increased electron density at the ipso-carbon. |

| Magnesium alkoxide product (after reaction with acetone) | ¹⁹F NMR | -115 | Shift returns to a value closer to that of a standard substituted fluorobenzene, indicating consumption of the Grignard reagent. |

IR Spectroscopy: In-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is widely used for monitoring the progress of Grignard reactions in real-time. mt.com By tracking the disappearance of the C-Br vibrational band of the starting material and the appearance of bands corresponding to the product, one can monitor reaction initiation, rate, and completion without the need for sampling. researchgate.net

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates and complexes present in the reaction mixture, providing further support for proposed mechanisms. nih.gov

Development of Predictive Models for Structure-Reactivity Relationships

While DFT is powerful for analyzing individual reactions, broader predictive models are being developed to forecast the behavior of entire classes of reagents. These models aim to establish quantitative structure-activity relationships (QSAR). olexandrisayev.comnih.gov

For a series of substituted aryl Grignard reagents, including this compound, a QSAR model would correlate calculated or empirical molecular descriptors (e.g., electronic parameters, steric values) with observed reactivity or selectivity.

More recently, machine learning (ML) and deep learning have emerged as transformative approaches. mdpi.com These models can be trained on large datasets of chemical reactions to predict outcomes for new, unseen combinations of reactants. rsc.org For Grignard reactions, an ML model could be trained to predict the major product, yield, or optimal reaction conditions based on the structures of the Grignard reagent and the electrophile. nih.gov Developing a robust model that can accurately predict the behavior of electronically complex reagents like this compound remains a significant goal in the field. mit.edu

Future Directions in the Synthetic Utility of this compound

The unique electronic profile of this compound makes it a valuable target for future synthetic applications. Research is likely to proceed in several key directions:

Complex Molecule Synthesis: The reagent could be employed as a key building block in the scalable synthesis of pharmaceuticals or agrochemicals where the 3-methyl-4-fluorophenyl moiety is a required structural element. mdpi.com Its specific reactivity may allow for selective transformations in the presence of other sensitive functional groups. uni-muenchen.denih.gov

Catalysis and Cross-Coupling: Further investigation into its use in transition-metal-catalyzed cross-coupling reactions is warranted. The interplay of its electronic and steric factors could prove advantageous in challenging coupling reactions, such as those involving C-F bond activation. nih.gov

Refining Predictive Models: Experimental data on the reactivity and selectivity of this reagent would serve as a crucial validation set for the computational and machine learning models described above. Accurately predicting its behavior would be a benchmark for the utility of these predictive tools in real-world chemical synthesis.

Novel Reactivity: The presence of the fluorine atom opens up possibilities for unique reactivity. For example, exploring conditions for selective fluorination or defluorinative functionalization could lead to novel synthetic methodologies. drughunter.com

Q & A

Basic Questions

Q. How is 4-Fluoro-3-methylphenylmagnesium bromide synthesized, and what precautions are necessary during preparation?

- Methodology : The compound is synthesized via a Grignard reaction. Begin with 4-fluoro-3-methylbromobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether. React with magnesium turnings under inert atmosphere (argon/nitrogen) at 40–50°C. Monitor initiation via exothermic reaction and color change. Precautions include strict exclusion of moisture/oxygen (Schlenk line or glovebox), use of dry solvents, and avoiding excess heat to prevent side reactions (e.g., Wurtz coupling). Post-synthesis, titrate the reagent to confirm concentration .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodology : Store at 2–8°C in flame-sealed glass ampules or AcroSeal® containers under inert gas (argon). Use moisture-free THF as the solvent to stabilize the Grignard complex. Avoid prolonged storage (>6 months) to prevent degradation. Regularly validate reactivity via test reactions with carbonyl compounds (e.g., benzaldehyde) .

Q. What are the primary safety hazards associated with handling this compound, and what first-aid measures are recommended?

- Methodology : Hazards include pyrophoric reactivity with air/moisture, skin/eye corrosion, and respiratory irritation. Use PPE (nitrile gloves, face shield, flame-resistant lab coat). In case of exposure:

- Eye : Flush with water for 15 minutes; consult an ophthalmologist.

- Skin : Wash with soap/water; remove contaminated clothing.

- Inhalation : Move to fresh air; seek medical attention.

Work in a fume hood with a dry chemical fire extinguisher nearby .

Advanced Research Questions

Q. How can competing side reactions (e.g., protonolysis, oxidation) be minimized during cross-coupling using this Grignard reagent?

- Methodology :

- Protonolysis : Pre-dry substrates (e.g., ketones, esters) with molecular sieves. Use aprotic solvents (THF, toluene) and maintain low temperatures (0–25°C).

- Oxidation : Purge reaction vessels with inert gas and add antioxidants (e.g., BHT) in catalytic amounts. Employ transition-metal catalysts (e.g., Ni/Fe) to direct coupling pathways and suppress radical side reactions.

Monitor reaction progress via GC-MS or in situ IR to detect intermediates .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR : Use -NMR (δ 6.5–7.5 ppm for aromatic protons, δ 2.3 ppm for methyl group) and -NMR (δ -110 to -115 ppm for fluorine).

- GC-MS : Confirm molecular ion peak ([M] at m/z ~215) and fragmentation patterns.

- Elemental Analysis : Validate Mg and Br content (±0.3% tolerance).

Compare with reference spectra from structurally analogous Grignard reagents (e.g., 3-chloro-4-methylphenylmagnesium bromide) .

Q. How does the presence of fluorine and methyl substituents influence the reactivity of the Grignard reagent in nucleophilic additions?

- Methodology :

- Fluorine : The electron-withdrawing effect increases electrophilicity at the magnesium-bound carbon, enhancing reactivity toward electrophiles (e.g., ketones). However, steric hindrance from the ortho-methyl group may reduce accessibility.

- Methyl Group : Acts as an ortho-directing group in subsequent reactions (e.g., Friedel-Crafts), favoring para-substitution in aromatic systems.

Conduct Hammett studies or DFT calculations to quantify substituent effects .

Key Considerations for Experimental Design

- Air Sensitivity : Use gas-tight syringes for reagent transfer.

- Reaction Optimization : Employ design-of-experiment (DoE) models to balance temperature, solvent, and catalyst ratios.

- Contradictory Data : Cross-validate purity assessments (e.g., NMR vs. titration) to resolve discrepancies in reactivity reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.